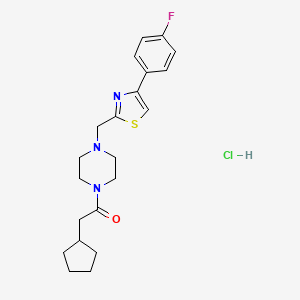
2-Cyclopentyl-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C21H27ClFN3OS and its molecular weight is 423.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclopentyl-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentyl group, a thiazole moiety, and a piperazine ring. Its molecular formula is C18H23ClF N3OS, with a molecular weight of approximately 375.4 g/mol. The presence of the fluorophenyl and thiazole groups suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Research indicates that compounds similar to this compound may exert their effects by targeting specific proteins or enzymes within biological pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It is hypothesized that the compound can bind to various receptors in the body, influencing signaling pathways related to neurological and cancer-related processes .
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, thiazole derivatives have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound against cancer cells remains to be fully elucidated but is an area of active investigation .
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Preliminary data suggest that derivatives may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Study 1: Anticancer Activity Assessment
A study conducted on thiazole derivatives demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The IC50 values indicated that certain derivatives had potent activity, suggesting that modifications in the structure could enhance efficacy. While specific data on this compound were not reported, it is reasonable to hypothesize similar outcomes based on structural similarities .
Study 2: Antimicrobial Evaluation
In another investigation focusing on thiazole compounds, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that some compounds exhibited low MIC values, highlighting their potential as antimicrobial agents. This suggests that this compound could also possess significant antimicrobial properties .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
2-cyclopentyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3OS.ClH/c22-18-7-5-17(6-8-18)19-15-27-20(23-19)14-24-9-11-25(12-10-24)21(26)13-16-3-1-2-4-16;/h5-8,15-16H,1-4,9-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRFQQXMEVGMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













